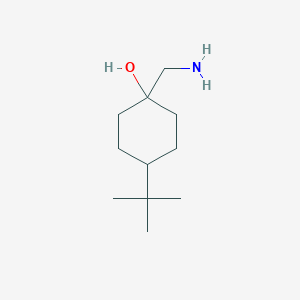

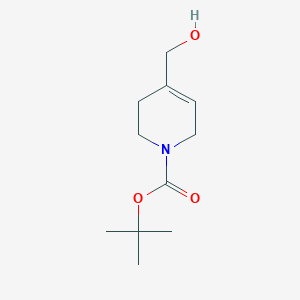

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and synthetic methods that could be relevant to the synthesis and properties of similar structures. For instance, the synthesis of related beta-adrenergic blocking agents with tert-butylamino substituents is described, which could provide insights into the synthesis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups and cyclohexane structures is a common theme in the provided papers. For example, an enantioselective synthesis involving iodolactamization is key to producing a compound with a tert-butyl group and a cyclohexane ring . Additionally, a rapid synthetic method for a tert-butyl-containing compound is established, which could be adapted for the synthesis of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol . The synthesis of new cardo poly(bisbenzothiazole)s from a monomer with a tert-butylcyclohexylidene group also provides a relevant synthetic pathway that could be considered .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is discussed in several papers. For instance, the crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid are described, which could offer insights into the conformational preferences of cyclohexane-based amino acids . The impact of substituents on the cyclohexane ring, such as fluorine atoms, is also studied, which could be relevant to understanding the molecular structure of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol .

Chemical Reactions Analysis

The papers provide information on various chemical reactions involving tert-butyl groups and cyclohexane rings. For example, the transfer hydro-tert-butylation of alkenes using cyclohexa-1,4-dienes with a tert-butyl group is discussed, which could be relevant to the chemical reactivity of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol . The Diels-Alder reactions involving 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene could also provide insights into cycloaddition reactions of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups and cyclohexane rings are explored in the papers. The solubility, thermal stability, and fluorescence emission peaks of polymers derived from a tert-butylcyclohexylidene group-containing monomer are characterized, which could be indicative of the properties of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol . The synthesis and characterization of 1-amino-4,4-difluorocyclohexanecarboxylic acid, including its lipophilicity and acidity, could also provide valuable information on the properties of similar compounds .

科学的研究の応用

Organic Synthesis and Catalysis

A significant application of 4-tert-butylcyclohexanol derivatives, closely related to 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol, is in the field of organic synthesis, particularly in the stereoselective synthesis and catalysis. For instance, the diastereoselective electrocatalytic hydrogenation of mono-substituted cyclohexanones has been explored in a proton exchange membrane (PEM) reactor. This method offers high cis-selectivity and energy efficiency, presenting an environmentally friendly alternative to conventional hydrogenation methods (Shimizu et al., 2022). Similarly, the enantioselective synthesis of cyclohexenylalkenes via asymmetric deprotonation of 4-tert-butylcyclohexanone showcases the potential of such compounds in producing enantiomerically enriched products (Lyapkalo et al., 2001).

Material Science

In material science, 4-tert-butylcyclohexanol derivatives have been utilized in the synthesis of new cardo poly(bisbenzothiazole)s. These materials exhibit good solubility, thermal stability, and amorphous nature, making them suitable for various applications, including in the development of high-performance polymers with potential applications in electronics, coatings, and advanced composite materials (Huang et al., 2006).

Green Chemistry

Furthermore, the role of 4-tert-butylcyclohexanol derivatives extends into green chemistry, where such compounds are used in cleaner, more sustainable chemical processes. The hydrogen transfer reduction of 4-tert-butylcyclohexanone and its application in aldol condensation reactions on basic solids demonstrate the compound's utility in facilitating reactions under less harsh conditions, thus contributing to the development of more sustainable chemical processes (Lopez et al., 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safe handling and storage of the compound is also included.

将来の方向性

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies on the compound’s properties or reactivity.

特性

IUPAC Name |

1-(aminomethyl)-4-tert-butylcyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9,13H,4-8,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQOODASXBPVLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627605 |

Source

|

| Record name | 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol | |

CAS RN |

58485-48-6 |

Source

|

| Record name | 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)